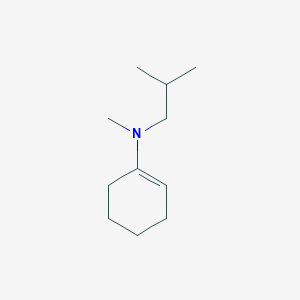
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexene ring substituted with a methyl group and an isobutyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine involves the reductive amination of cyclohexanone with N-methyl-2-methylpropan-1-amine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Amines: Another approach involves the alkylation of cyclohex-1-en-1-amine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions and yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine can undergo oxidation reactions to form corresponding oximes or nitrones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form N-Methyl-N-(2-methylpropyl)cyclohexan-1-amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Oximes, nitrones.
Reduction: N-Methyl-N-(2-methylpropyl)cyclohexan-1-amine.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, such as neurological disorders and inflammation.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
作用機序
The mechanism of action of N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
N-Methyl-N-(2-methylpropyl)cyclohexan-1-amine: This compound is similar in structure but lacks the double bond in the cyclohexene ring.
N-Methyl-N-(2-methylpropyl)benzylamine: This compound has a benzyl group instead of the cyclohexene ring.
N-Methyl-N-(2-methylpropyl)aniline: This compound has an aniline group instead of the cyclohexene ring.
Uniqueness
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties. The double bond in the cyclohexene ring allows for additional reactivity, making it a versatile intermediate in organic synthesis. Additionally, the combination of the methyl and isobutyl groups attached to the nitrogen atom provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
特性
CAS番号 |
53516-50-0 |
|---|---|
分子式 |
C11H21N |
分子量 |
167.29 g/mol |
IUPAC名 |
N-methyl-N-(2-methylpropyl)cyclohexen-1-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)9-12(3)11-7-5-4-6-8-11/h7,10H,4-6,8-9H2,1-3H3 |
InChIキー |
SNPJQUWLRUXIRL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(C)C1=CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


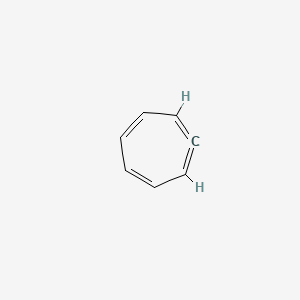
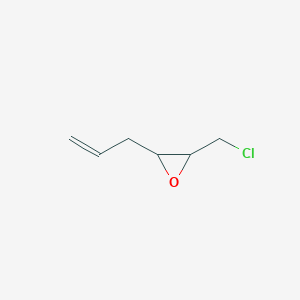
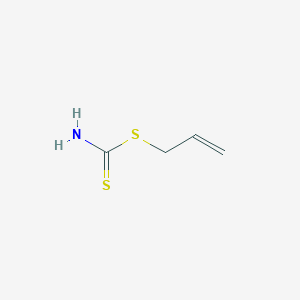
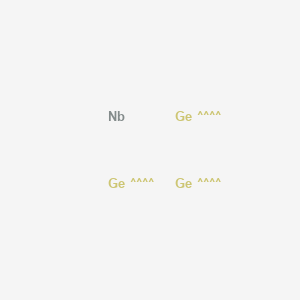





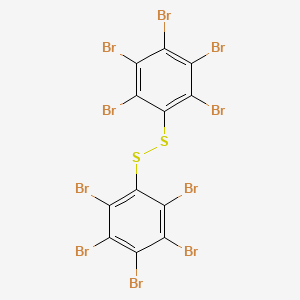
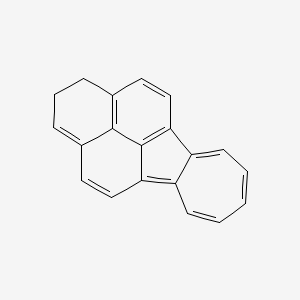
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)
